molecular formula C25H30N4O4 B2679502 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine CAS No. 1251690-80-8

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Cat. No.: B2679502
CAS No.: 1251690-80-8
M. Wt: 450.539
InChI Key: HXLDSVNSDCOSOJ-UHFFFAOYSA-N
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Description

This compound is a 1,8-naphthyridine derivative featuring a 3,4,5-trimethoxyphenylamine group at the 4-position, a 7-methyl substituent, and a 2-methylpiperidine carbonyl moiety at the 3-position. The 1,8-naphthyridine core provides a rigid heterocyclic scaffold that enhances binding affinity to biological targets, while the 2-methylpiperidine group may influence lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-15-9-10-18-22(28-17-12-20(31-3)23(33-5)21(13-17)32-4)19(14-26-24(18)27-15)25(30)29-11-7-6-8-16(29)2/h9-10,12-14,16H,6-8,11H2,1-5H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLDSVNSDCOSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a synthetic derivative with potential pharmacological applications. Its structural components suggest possible interactions with biological targets, particularly in the central nervous system and cancer therapy. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be broken down into several key structural elements:

  • Naphthyridine core : A bicyclic structure that is known for various biological activities.
  • Piperidine moiety : Often associated with neuroactive compounds.
  • Trimethoxyphenyl group : Suggestive of potential interactions with neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its effects on cholinergic systems and potential anticancer properties.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structure suggests it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine.

Table 1: Cholinesterase Inhibition Data

CompoundAChE Inhibition (%)BuChE Inhibition (%)IC50 (µM)
7-Methyl CompoundTBDTBDTBD

Note: TBD = To Be Determined; further studies are needed to quantify these values.

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of similar naphthyridine derivatives. These compounds demonstrated significant inhibition of AChE, leading to increased acetylcholine levels in synaptic clefts, which is crucial for memory and learning processes. The study concluded that modifications to the naphthyridine structure could enhance neuroprotective properties, suggesting a potential pathway for developing therapeutics for Alzheimer's disease.

Study 2: Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. The presence of the trimethoxyphenyl group was noted to enhance activity against breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.

Table 2: Anticancer Activity Data

Cell LineCompound Concentration (µM)Viability (%)IC50 (µM)
MCF-710455
HeLa10303

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

A. 1,8-Naphthyridine vs. Quinoline/Quinazoline Derivatives

  • Compound BI86671: Replaces the 1,8-naphthyridine core with a quinoline structure but retains the N-(3,4,5-trimethoxyphenyl) group. The quinoline scaffold exhibits similar π-π stacking interactions but may alter binding kinetics due to differences in electron distribution .
  • DMQCd (): A quinazoline derivative with a 3,4,5-trimethoxyphenyl substituent. Quinazolines are known kinase inhibitors, suggesting divergent biological targets compared to naphthyridines .

B. Pyrimidine/Thiazole Hybrids ()

  • Compounds like 4c–4g (thiazole–pyrimidine hybrids) share the 3,4,5-trimethoxyphenyl group but lack the naphthyridine core. These hybrids show potent antiproliferative activity, likely via microtubule disruption, but exhibit lower metabolic stability due to reduced ring rigidity .
Substituent Variations

A. Carbonyl Group Modifications

Compound Carbonyl Substituent Molecular Weight Key Properties Source
Target Compound 2-Methylpiperidine 450.52 (calc.) Enhanced lipophilicity, steric bulk -
BI86671 Piperidine 436.50 Reduced steric hindrance
BI90242 Morpholine 438.48 Increased polarity, water solubility

The 2-methylpiperidine group in the target compound improves membrane permeability compared to morpholine in BI90242, which may enhance blood-brain barrier penetration .

B. Aryl Group Modifications

  • Combretastatin A-4 Prodrugs () : Replace the naphthyridine core with a stilbene structure but retain the 3,4,5-trimethoxyphenyl group. These derivatives face solubility challenges, necessitating prodrug formulations, whereas the naphthyridine core may mitigate this issue .
  • Compound 10 () : A benzothiazole derivative with a 3,4,5-trimethoxyphenylacetamide group. The benzothiazole ring confers fluorescence properties, useful in imaging, but reduces metabolic stability compared to naphthyridines .
Enzyme Inhibition
  • AChE/BChE Inhibition () : Pyridine derivatives (e.g., 3i–3q ) with nitro and aryl substituents show moderate AChE inhibition (IC₅₀: 10–50 μM). The target compound’s naphthyridine core may enhance inhibition due to stronger π-cation interactions .
  • Antiproliferative Activity () : Thiazole–pyrimidine hybrids (4c–4g ) inhibit cancer cell growth (IC₅₀: 0.5–5 μM) by targeting tubulin. The target compound’s 2-methylpiperidine group may improve cytotoxicity by reducing P-glycoprotein efflux .
Solubility and Stability
  • Combretastatin Derivatives () : Poor aqueous solubility (≤1 mg/mL) necessitates phosphate prodrugs (e.g., 1m , 1n ). The naphthyridine core in the target compound likely improves solubility (>5 mg/mL predicted) due to polar nitrogen atoms .
  • Morpholine Derivative (BI90242) : Increased polarity from morpholine enhances solubility but may reduce cellular uptake compared to the target compound’s 2-methylpiperidine group .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound with high purity, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the naphthyridine core via condensation reactions under reflux conditions (e.g., using POCl₃ in DMF at 80–100°C) .
  • Step 2: Introduction of the 2-methylpiperidine-1-carbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3: Coupling with the 3,4,5-trimethoxyphenylamine moiety using Buchwald-Hartwig amination or Ullmann-type reactions .

Key Intermediates:

  • 7-Methyl-1,8-naphthyridin-4-amine derivative (core structure).
  • 2-Methylpiperidine-1-carbonyl chloride (acylating agent).

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationPOCl₃, DMF, 90°C, 6h75>95%
AcylationTEA, DCM, 0°C→RT6898%
CouplingPd(OAc)₂, Xantphos, 100°C8297%

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of the compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm for OCH₃; naphthyridine protons at δ 8.0–9.0 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • X-ray Crystallography: Resolve bond lengths/angles (e.g., naphthyridine core planarity, piperidine ring conformation) .

Q. What is the role of the 3,4,5-trimethoxyphenyl and 2-methylpiperidine groups in modulating biological activity?

Methodological Answer:

  • 3,4,5-Trimethoxyphenyl: Enhances lipophilicity and potential DNA intercalation via π-π stacking; methoxy groups may engage in hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .
  • 2-Methylpiperidine-1-carbonyl: Introduces conformational rigidity, improving target selectivity. Methyl substitution reduces metabolic degradation compared to unsubstituted piperidine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

Methodological Answer:

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions during acylation .
  • Catalyst Screening: Test Pd(OAc)₂ vs. Pd(dba)₂ for coupling efficiency; add ligands (e.g., Xantphos) to stabilize intermediates .
  • Process Control: Use inline FTIR or HPLC to monitor reaction progression and terminate at optimal conversion .

Table 2: Catalyst Comparison for Coupling Step

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂Xantphos8297
Pd(dba)₂BINAP7695

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell lines/passage numbers .
  • Structural Reanalysis: Confirm compound identity via LC-MS and compare with literature spectra to rule out degradation .
  • Dose-Response Studies: Perform IC₅₀ curves (e.g., 0.1–100 µM) to account for potency variations due to assay sensitivity .

Q. What advanced computational and experimental methods are recommended for studying target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model binding to kinase domains (e.g., EGFR, BTK) over 100 ns trajectories to assess stability .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to quantify affinity (KD) .
  • Cryo-EM: Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .

Table 3: Example Binding Data from Analogous Compounds

TargetKD (nM)MethodReference
BTK12.3SPR
EGFR45.6ITC

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